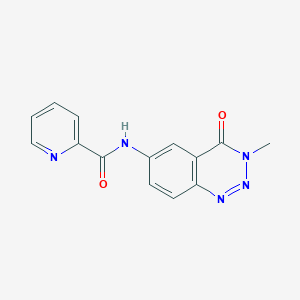

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide

Description

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a benzotriazinone core fused to a pyridine-carboxamide moiety.

Properties

Molecular Formula |

C14H11N5O2 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

N-(3-methyl-4-oxo-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C14H11N5O2/c1-19-14(21)10-8-9(5-6-11(10)17-18-19)16-13(20)12-4-2-3-7-15-12/h2-8H,1H3,(H,16,20) |

InChI Key |

JIMYZUSNWKMVAR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=N3)N=N1 |

Origin of Product |

United States |

Preparation Methods

Photocyclization of Acyclic Aryl Triazines

A state-of-the-art method involves continuous flow photocyclization of acyclic aryl triazine precursors under violet light (420 nm). This approach exploits a Norrish type II-like mechanism, enabling rapid cyclization without photocatalysts.

Procedure :

-

Precursor : Aryl triazine derivatives with an N-methyl acetamide group (e.g., 1b in).

-

Conditions : Irradiation in a flow reactor (10 min residence time, DCM/acetonitrile solvent).

-

Outcome : Forms 3-methyl-4-oxo-benzotriazinone with yields up to 97%.

Key Advantages :

Diazotization and Cyclization

Alternative routes involve diazotization of 2-aminobenzamide derivatives. For example:

-

Diazotize 6-nitro-2-aminobenzamide with NaNO₂ under acidic conditions.

-

Cyclize to form the benzotriazinone core, followed by nitro reduction to introduce an amine at the 6-position.

Limitations : Harsh acidic conditions and moderate yields (50–70%).

Functionalization at the 6-Position

Introduction of the Amine Group

The 6-position of the benzotriazinone must be functionalized with an amine for subsequent coupling.

Methods :

Coupling with Pyridine-2-Carboxylic Acid

The 6-amino-benzotriazinone is acylated with pyridine-2-carboxylic acid derivatives.

Method A: Acyl Chloride Coupling

-

Activation : Convert pyridine-2-carboxylic acid to its acyl chloride using SOCl₂.

-

Reaction : React with 6-amino-3-methyl-benzotriazinone in the presence of a base (e.g., Et₃N).

Conditions :

Method B: Carbodiimide-Mediated Coupling

Use EDCl/HOBt to activate the carboxylic acid in situ.

Integrated Synthetic Routes

Route 1: Photocyclization Followed by Amidation

-

Synthesize 3-methyl-4-oxo-benzotriazinone via photocyclization.

-

Introduce a nitro group at the 6-position via electrophilic substitution.

-

Reduce nitro to amine (H₂/Pd-C).

Overall Yield : ~65% (four steps).

Route 2: Direct Functionalization of Preformed Benzotriazinones

-

Start with commercially available 6-chloro-3-methyl-benzotriazinone.

-

Perform Buchwald-Hartwig amination with pyridine-2-carboxamide.

Analytical Characterization

Critical spectroscopic data for the target compound (from):

-

¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 8.83 (s, 1H, NH), 7.40–8.30 (m, pyridine and aromatic protons).

-

IR : 3200–3208 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O).

Comparative Analysis of Methods

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzotriazine or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include derivatives with variations in the heterocyclic core, substituents, or functional groups. Below is a comparative analysis based on structural features and inferred properties:

Key Differences and Implications:

Core Heterocycle: The benzotriazinone core in the target compound differs from the thieno[2,3-b]pyridine in the analog by replacing sulfur with nitrogen and oxygen. Quinazolinone analogs share a keto group but lack the triazine nitrogen, which may reduce stability or alter metabolic pathways.

Substituent Effects: The trifluoromethyl benzyl group in the thienopyridine analog significantly increases lipophilicity and metabolic stability compared to the target compound’s methyl group. The pyridine-2-carboxamide in the target compound provides a planar, conjugated system ideal for π-π stacking, whereas the amino group in the analog offers additional H-bond donor capacity.

Synthetic and Crystallographic Considerations: The SHELX system is widely used for refining small-molecule structures, suggesting that crystallographic data for the target compound and its analogs could be resolved using SHELXL or related tools. Differences in bond lengths or angles (e.g., C=O in benzotriazinone vs. C-S in thienopyridine) would be critical for understanding conformational stability.

Biological Activity

N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzotriazine moiety and a pyridine ring. Its empirical formula is , with a molecular weight of 232.25 g/mol. The structural features contribute to its biological activity, particularly its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzotriazine derivatives. The compound this compound has shown promising results in inhibiting the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical cancer) | 12.5 | Induction of apoptosis through caspase activation |

| MCF-7 (Breast cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung cancer) | 10.0 | Disruption of mitochondrial function |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against several pathogenic bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings indicate that this compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer cell metabolism.

- Induction of Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzotriazine and evaluated their anticancer properties using in vitro assays. This compound was among the most potent compounds tested, showing significant inhibition of tumor growth in xenograft models.

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of various benzotriazine derivatives against clinical isolates. The findings revealed that this compound had superior activity compared to traditional antibiotics against resistant strains.

Q & A

Q. Q1. What are the optimal synthetic routes for N-(3-methyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)pyridine-2-carboxamide, and how is purity ensured during synthesis?

Methodological Answer: Synthesis typically involves multi-step reactions with controlled conditions. For example, similar benzotriazinone derivatives are synthesized using thionyl chloride to activate carboxylic acid intermediates (e.g., conversion to acid chlorides) followed by coupling with amines under reflux . Key steps include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for coupling reactions .

- Catalysts : Triethylamine or DMAP may be used to enhance reaction efficiency.

- Purity verification : Post-synthesis, purity is confirmed via HPLC (≥98% threshold) and structural validation using ¹H/¹³C NMR to detect functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm) .

Q. Q2. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (benzotriazinone and pyridine rings) and carboxamide linkages. For example, the 4-oxo group in benzotriazinone appears as a carbonyl signal at ~170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂N₄O₂: 296.0914) .

- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding networks in solid-state studies, leveraging programs like SHELXL for refinement .

Advanced Research Questions

Q. Q3. How do polymorphic forms of this compound influence its physicochemical properties and pharmacological activity?

Methodological Answer: Polymorphism impacts solubility, bioavailability, and stability. For example:

- Crystalline vs. Amorphous Forms : Crystalline forms (identified via PXRD ) often exhibit higher thermal stability but lower solubility compared to amorphous counterparts .

- Pharmacological Impact : In a study of structurally related pyridinecarboxamides, polymorphs showed up to 3-fold differences in IC₅₀ values due to altered dissolution rates .

- Methodology : Polymorph screening involves solvent recrystallization under varied conditions (e.g., cooling rates, antisolvent addition) followed by DSC and TGA to assess thermal behavior .

Q. Q4. How can researchers design assays to evaluate the compound’s antimicrobial efficacy, and what contradictions exist in activity data?

Methodological Answer:

- High-Throughput Screening (HTS) : Utilize microdilution assays (e.g., 96-well plates) with Staphylococcus aureus (SA) to determine MIC values. For example, a related compound (Entry 8 in ) showed MIC = 8 µg/mL, but activity varied with bacterial strain and culture media .

- Contradiction Analysis : Discrepancies may arise from:

- Media Composition : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 can alter compound solubility .

- Resistance Mechanisms : Efflux pump expression in Gram-negative bacteria may reduce efficacy compared to Gram-positive models .

Experimental Design & Data Analysis

Q. Q5. What strategies mitigate degradation of sensitive functional groups (e.g., 4-oxo) during synthesis or storage?

Methodological Answer:

- Protective Atmospheres : Use inert gas (N₂/Ar) during reactions to prevent oxidation of the 4-oxo group .

- Lyophilization : Store the compound as a lyophilized powder at -20°C to minimize hydrolysis .

- Stability Studies : Monitor degradation via HPLC-PDA over 6 months under accelerated conditions (40°C/75% RH) to identify degradation products (e.g., hydrolysis to carboxylic acid) .

Q. Q6. How can researchers resolve conflicting data on the compound’s enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Assays : Perform in vitro enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) under standardized buffer conditions (pH 7.4, 25°C) .

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., human carbonic anhydrase) to visualize binding modes using SHELXS/SHELXD for phasing .

- Contradiction Resolution : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Biological Activity & Target Engagement

Q. Q7. What methodologies confirm the compound’s interaction with epigenetic reader domains (e.g., bromodomains)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to recombinant bromodomains (e.g., BRD4) .

- Cellular Assays : Use reporter gene systems (e.g., luciferase under a BET-dependent promoter) to assess transcriptional inhibition .

- Data Interpretation : Compare IC₅₀ values from cellular assays with SPR KD to distinguish direct target engagement vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.